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Thermochemical Data for Quinolinone Compounds: A Technical Guide

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Compound of Interest		
Compound Name:	1-Methoxyquinolin-2(1H)-one	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a compilation of available thermochemical data for quinolinone compounds and their parent structures. Due to the relative scarcity of comprehensive experimental thermochemical studies specifically on a wide range of quinolinone derivatives, this document incorporates both experimental and computational data to offer a broad perspective. The information is intended to support research, drug development, and computational modeling activities by providing key thermodynamic parameters and insights into the experimental methodologies used for their determination.

Introduction to Quinolinone Compounds

Quinolinones are a class of heterocyclic organic compounds featuring a quinoline skeleton with a carbonyl group. They exist as two primary isomers: 2-quinolinone (carbostyril) and 4-quinolinone. These structures are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules, including antibacterial and anticancer agents.[1] The thermochemical properties of these compounds are fundamental to understanding their stability, reactivity, and behavior in biological systems.

A crucial aspect of quinolinone chemistry is the keto-enol tautomerism they exhibit with their corresponding hydroxyquinoline isomers. The position of this equilibrium is influenced by substitution patterns and the solvent environment, which in turn affects the compound's physicochemical and biological properties.[2]



Quantitative Thermochemical Data

The following tables summarize the available quantitative thermochemical data for quinoline, the parent aromatic structure, and select quinolinone/hydroxyquinoline derivatives. It is important to distinguish between experimental and computationally derived values, as the latter are dependent on the level of theory and basis set used in the calculations.

Table 1: Thermochemical Data for Quinoline (Parent Heterocycle)

Property	Value	State	Method	Reference
Standard Enthalpy of Formation (ΔfH↔298)	174.9 kJ·mol ^{−1}	Gas	Experimental	[3]
Heat of Combustion (ΔcH°)	-8710 cal/g	Liquid	Experimental	[4]

Table 2: Thermochemical Data for 2-Quinolinone and its Tautomer

Compound	Property	Value (kJ·mol⁻¹)	State	Method	Reference
2- Hydroxyquino line (enol)	Gas-phase Enthalpy of Formation (ΔfH°298)	-2.9	Gas	Computation al (G3//B3LYP)	[5]
2- Quinolinone (keto)	Gas-phase Enthalpy of Formation (ΔfH° ₂₉₈)	-84.1	Gas	Computation al (CBS-QB3)	[5]

Table 3: Thermochemical Data for 8-Hydroxyquinoline and its Tautomer



Compound	Property	Value (kJ·mol⁻¹)	State	Method	Reference
8- Hydroxyquino line (enol)	Gas-phase Enthalpy of Formation (ΔfH° ₂₉₈)	1.9	Gas	Computation al (CBS-QB3)	[5]
8- Hydroxyquino line (enol)	Gas-phase Enthalpy of Formation (ΔfH° ₂₉₈)	6.5 ± 1.7	Gas	Experimental	[5]
8- Hydroxyquino line (enol)	Crystalline Enthalpy of Formation (ΔfH° ₂₉₈)	-83.0 ± 1.5	Crystal	Experimental	[5]
8- Quinolinone (keto)	Gas-phase Enthalpy of Formation (ΔfH° ₂₉₈)	100.8	Gas	Computation al (CBS-QB3)	[5]

Table 4: Phase Transition Data for Selected Quinolone Derivatives



Compound	Property	Value	Method	Reference
4-Quinolone	Melting Point	208–210 °C	Experimental	[6]
2-Oxo-1,2- dihydroquinolin- 8-yl 4- chlorobenzoate	Onset of Thermal Decomposition	252 °C	TGA	[7]
2-Oxo-1,2- dihydroquinolin- 8-yl 4- chlorobenzoate	Melting Point	254 °C	DSC	[7]
Various Quinolone Derivatives	Melting Points	> 490 K	DSC	[8]

Experimental Protocols

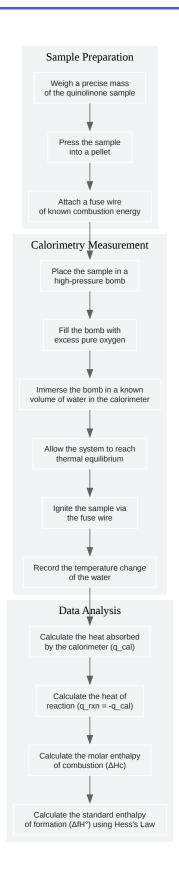
The determination of thermochemical data relies on precise calorimetric and thermal analysis techniques. Below are detailed methodologies for key experiments cited in the literature for quinolinone and related heterocyclic compounds.

Combustion Calorimetry (for Enthalpy of Formation)

This method is used to determine the standard enthalpy of combustion, from which the standard enthalpy of formation can be calculated using Hess's Law.

Workflow for Bomb Calorimetry:





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Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.



Detailed Steps:

- Sample Preparation: A precisely weighed sample of the quinolinone compound (typically in the order of 1 gram) is pressed into a pellet. A fuse wire (e.g., platinum or nickel-chromium) of known length and combustion energy is attached to the pellet.
- Calorimeter Setup: The pellet and fuse assembly are placed in a stainless steel decomposition vessel, known as a "bomb." The bomb is then sealed and pressurized with a high-purity oxygen atmosphere (typically around 30 atm).
- Calorimetric Measurement: The sealed bomb is submerged in a known quantity of water
 within a well-insulated calorimeter jacket. The system is allowed to reach thermal equilibrium,
 and the initial temperature is recorded. The sample is then ignited by passing an electric
 current through the fuse wire. The temperature of the water is monitored and recorded at
 regular intervals until it reaches a maximum and begins to cool.
- Data Analysis: The temperature change of the water is corrected for heat exchange with the surroundings. The heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) is used to calculate the total heat released during the combustion. Corrections are made for the energy of ignition and the combustion of the fuse wire. From the total heat released and the mass of the sample, the standard enthalpy of combustion is determined. Finally, the standard enthalpy of formation is calculated using the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Differential Scanning Calorimetry (DSC)

DSC is employed to measure changes in heat flow to a sample compared to a reference as a function of temperature or time. It is used to determine melting points, enthalpies of fusion, and to study other phase transitions.

Experimental Protocol for DSC:

 Sample Preparation: A small, accurately weighed amount of the quinolinone sample (typically 1-5 mg) is placed in an aluminum or other inert crucible. The crucible is then hermetically sealed. An empty, sealed crucible is used as a reference.



- Instrument Setup: The sample and reference crucibles are placed in the DSC cell. The
 desired temperature program is set, which typically involves heating the sample at a
 constant rate (e.g., 10 °C/min) over a specified temperature range. The furnace is purged
 with an inert gas like nitrogen to prevent oxidation.
- Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference as they are heated. This data is plotted as a thermogram, showing heat flow versus temperature.
- Data Analysis: Endothermic events, such as melting, appear as peaks on the thermogram.
 The onset temperature of the peak is taken as the melting point. The area under the peak is integrated to determine the enthalpy of fusion (ΔH_fus).[8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a compound.

Experimental Protocol for TGA:

- Sample Preparation: A small amount of the quinolinone sample (typically 5-10 mg) is placed in a tared TGA pan, often made of platinum or alumina.
- Instrument Setup: The pan is placed on a sensitive microbalance within a furnace. The
 desired atmosphere (e.g., nitrogen for inert decomposition or air for oxidative decomposition)
 is established with a constant flow rate. A temperature program is initiated, usually a linear
 heating ramp (e.g., 10 °C/min).
- Data Acquisition: The mass of the sample is continuously recorded as the temperature increases. The data is plotted as a TGA curve (mass percent versus temperature) and its derivative (DTG curve).
- Data Analysis: The TGA curve reveals the temperatures at which mass loss occurs, indicating decomposition. The onset temperature of a mass loss step is often taken as the decomposition temperature. The DTG curve shows the rate of mass loss and can help to distinguish between overlapping decomposition steps.[7]



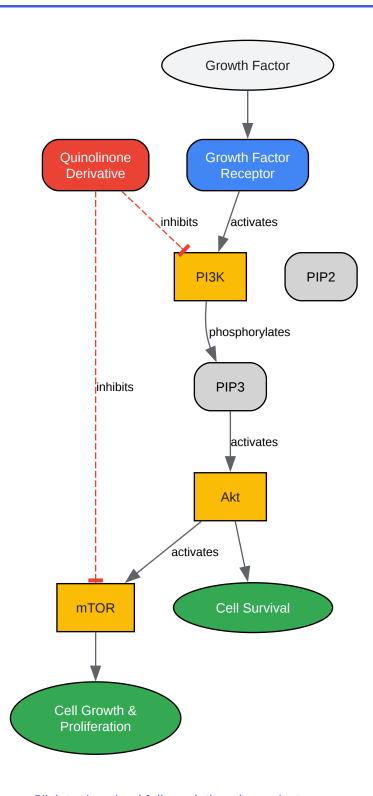
Signaling Pathways Involving Quinolinone Derivatives

Quinolinone and its parent structure, quinoline, are scaffolds for numerous compounds that act as inhibitors of various signaling pathways implicated in cancer. Understanding these pathways is crucial for drug development professionals.

PI3K/Akt/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain quinoline derivatives have been developed as inhibitors of key kinases within this pathway.





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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinolinone derivatives.

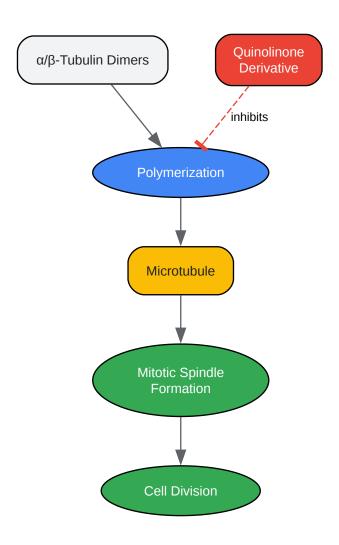
This diagram illustrates how growth factors activate receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt can



then activate mTOR, leading to downstream effects on cell growth and survival. Quinolinone-based inhibitors can target key kinases like PI3K and mTOR, blocking the signal transduction and thereby inhibiting cancer cell proliferation.

Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton and are crucial for cell division. Some quinolinone derivatives exert their anticancer effects by interfering with microtubule dynamics.



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Caption: Mechanism of tubulin polymerization inhibition by quinolinone compounds.

This pathway shows that α/β -tubulin dimers polymerize to form microtubules. These microtubules are essential for the formation of the mitotic spindle, which is necessary for proper



chromosome segregation during cell division. Certain quinolinone derivatives can bind to tubulin, inhibiting its polymerization. This disruption of microtubule formation leads to mitotic arrest and ultimately apoptosis in cancer cells.[9]

Conclusion

This technical guide provides a summary of the currently available thermochemical data for quinolinone compounds. While comprehensive experimental data remains a field for further research, the presented computational values offer valuable insights for researchers. The detailed experimental protocols for calorimetry and thermal analysis serve as a practical reference for scientists working on the characterization of these and similar heterocyclic compounds. Furthermore, the visualization of key signaling pathways involving quinolinone derivatives highlights their therapeutic potential and provides a conceptual framework for professionals in drug development. As research in this area progresses, a more extensive and experimentally validated thermochemical database for quinolinones will undoubtedly contribute to the rational design of new therapeutic agents.

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